JohnPhos
Overview
Description
JohnPhos refers to a class of phosphine ligands characterized by a biphenyl backbone with dialkylphosphino groups. These ligands are known for their electron-donating and steric properties, which make them valuable in various chemical reactions, particularly in transition-metal catalysis .
Synthesis Analysis
The synthesis of JohnPhos ligands involves the attachment of alkyl groups to a biphenyl phosphine, which can be achieved through various synthetic routes. The electron-donating and steric properties of these ligands can be fine-tuned by altering the alkyl substituents, allowing for the design of ligands with specific reactivity and selectivity profiles .
Molecular Structure Analysis
JohnPhos ligands exhibit a biphenyl structure with phosphorus atoms bearing alkyl groups. The molecular structure is influenced by both steric and electronic factors, which can affect the ligand's reactivity and its ability to form complexes with metals. X-ray crystallography has been used to determine the structure of various metal complexes with JohnPhos ligands, providing insights into their bonding scenarios .
Chemical Reactions Analysis
JohnPhos ligands have been employed in a variety of chemical reactions, including hydrogenation, hydrosilylation, and C-C bond formation. Their strong σ-donating ability and large steric profile make them particularly effective in asymmetric catalysis, leading to high enantioselectivities and low catalyst loadings . Additionally, the reactivity of JohnPhos ligands can be influenced by π-backbonding and non-covalent interactions, as observed in gold(I) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of JohnPhos ligands are largely determined by their electronic and steric characteristics. The electron-donating ability of the alkyl groups attached to the phosphorus atoms can be quantified using various analytical techniques, such as Cotton-Kraihanzel analysis. The steric properties, on the other hand, can be assessed by examining the percent buried volume (%V(bur)) of the ligands in metal complexes. These properties are crucial for understanding the ligand's behavior in catalytic systems and for designing new ligands with desired reactivity .
Case Studies
JohnPhos ligands have been used in several case studies, demonstrating their versatility and effectiveness in catalysis. For instance, they have been applied in Pd-catalyzed allylic alkylations, where their rigid bicyclic structure has been shown to provide high enantioselectivities . In another study, a cationic trigold-JohnPhos species was synthesized and characterized, revealing an unprecedented coordination mode and providing insights into the catalytic implications of such complexes .
Scientific Research Applications
Phosphine-Catalyzed Aryne Oligomerization
A study by Bürger et al. (2021) explored the role of JohnPhos in phosphine-catalyzed oligomerization of arynes. The use of JohnPhos was key to accessing α,ω-bisfunctionalized oligo(ortho-arylenes), providing insights into the formation of complex organic structures. This demonstrates JohnPhos’s utility in organic synthesis, particularly in the formation of diverse oligomers under optimized conditions (Bürger et al., 2021).
Steric and Electronic Influences in Ligands
Kendall et al. (2016) investigated the electronic and steric properties of Buchwald-type ligands, including R-JohnPhos variants. Their findings regarding the σ-donating abilities and steric influences of these ligands contribute significantly to the understanding of ligand-metal interactions in catalysis (Kendall et al., 2016).
Gold(I) Catalysts in Organic Reactions
The study by Caniparoli et al. (2022) highlights the application of JohnPhos-type ligands in enantioselective gold(I) catalysis. This research sheds light on the use of JohnPhos in creating chiral environments for specific chemical reactions, expanding the potential for asymmetric synthesis (Caniparoli et al., 2022).
Inhibition of T Cell Proliferation
Dean et al. (2017) utilized JohnPhos in the study of cationic complexes with antiproliferative activity in T lymphocyte cells. The research underscores JohnPhos's role in medical research, specifically in exploring new treatments for autoimmune diseases (Dean et al., 2017).
Photophysical Properties of Copper(I) Complexes
Kakizoe et al. (2017) investigated the photophysical properties of copper(I) complexes with JohnPhos. The study provides insights into the luminescence and charge transfer transitions in these complexes, suggesting applications in materials science and optoelectronics (Kakizoe et al., 2017).
Gold-Catalyzed Double Cycloisomerization
Rao et al. (2015) demonstrated the influence of JohnPhos in gold-catalyzed double cycloisomerization, highlighting its role in controlling product selectivity in complex organic reactions. This research is significant in fine-tuning reaction outcomes in synthetic chemistry (Rao et al., 2015).
Future Directions
properties
IUPAC Name |
ditert-butyl-(2-phenylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMDTWQWLGCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370169 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Di-tert-butylphosphino)biphenyl | |
CAS RN |
224311-51-7 | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224311-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224311517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Di-tert-butylphosphino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DI-TERT-BUTYLPHOSPHINO)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y743P380H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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